N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methyl-5-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-7-2-3-8(14(18)19)6-9(7)13-11(17)10(16)12-4-5-15/h2-3,6,15H,4-5H2,1H3,(H,12,16)(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAQTFLLYNUUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of 2-hydroxyethylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxalamides with various functional groups.
Scientific Research Applications
N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiproliferative agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Thermodynamic Properties
Oxalamide derivatives exhibit distinct hydrogen bonding (HB) schemes, which govern their solubility and stability. Thermodynamic parameters (ΔH° and ΔS°) for selected compounds are compared below:
| Compound | ΔH° (kJ/mol) | ΔS° (J/mol·K) | HB Scheme |
|---|---|---|---|
| N1,N2-Bis(2-Nitrophenyl)Oxalamide | Moderate | Moderate | Partial intramolecular HB |
| Ethyl N-Phenyloxalamate | High | High | No intramolecular HB |
| Target Compound (Inferred as "Compound 3") | Higher | Higher | Three-centered HB (stronger) |
The target compound’s higher ΔH° and ΔS° values suggest a robust three-centered HB network, surpassing the partial HB of N1,N2-bis(2-nitrophenyl)oxalamide. This stronger HB scheme likely arises from the hydroxyethyl group’s ability to form additional intermolecular interactions, enhancing thermal stability .
Coordination Chemistry and Ligand Behavior
The hydroxyethyl group in the target compound parallels structural features in H3obea, an asymmetric oxalamide ligand. H3obea forms 2D coordination polymers with copper, leveraging its carboxyphenyl and hydroxyethyl substituents for flexible bridging modes. Similarly, the target compound’s hydroxyethyl group could act as a coordination site, while the nitro group may influence redox properties. However, the nitro group’s electron-withdrawing nature might reduce metal-binding efficiency compared to H3obea’s carboxylate moiety .
Metabolic Stability and Toxicity
Oxalamides used as flavoring agents, such as N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768), exhibit rapid metabolism in hepatocytes without amide hydrolysis, relying on oxidative pathways and glucuronidation . The target compound’s nitro group may impede hydrolysis further, as electron-deficient aromatic rings often resist enzymatic cleavage. However, nitro groups can introduce toxicity concerns; this contrasts with methoxy-substituted flavoring agents, which show high NOEL values (e.g., 100 mg/kg/day) .
| Compound (Application) | Metabolic Pathway | NOEL (mg/kg/day) |
|---|---|---|
| N1-(2,4-Dimethoxybenzyl)-N2-(Pyridinyl)Oxalamide (Flavoring) | Oxidation, glucuronidation | 100 |
| Target Compound (Inferred) | Likely oxidation; resistant hydrolysis | Not reported |
Key Research Findings
The target compound’s three-centered HB network improves thermal stability compared to symmetric oxalamides .
Its hydroxyethyl group enables coordination flexibility, though the nitro group may reduce metal-binding efficiency compared to carboxylate analogs .
Metabolic resistance to hydrolysis is likely, but nitro groups may introduce toxicity risks absent in methoxy-substituted flavoring agents .
Biological Activity
N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, also known by its CAS number 899978-70-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a hydroxyethyl group and a nitrophenyl moiety, which are essential for its biological interactions. The presence of these functional groups allows for various biochemical interactions, making it a candidate for further research in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and participate in electron transfer reactions. The hydroxyethyl group interacts with biological molecules, while the nitrophenyl group can engage in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed effects in antimicrobial and antiproliferative activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria.
Antiproliferative Effects
The compound has been investigated for its antiproliferative effects on cancer cell lines. Studies have demonstrated that it can inhibit cell growth in various cancer types, including breast and colon cancer cells. This activity is linked to the compound's ability to interfere with cellular signaling pathways involved in proliferation.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory markers in cell models, indicating its potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers treated MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests : Compare efficacy across analogs (p<0.05 significance) .
Tables
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Oxalyl chloride, DCM, 0°C | 85 | 90 |
| 2 | 2-Bromoethanol, DMF, 70°C | 78 | 95 |
| 3 | Recrystallization (MeOH/H₂O) | 70 | 99 |
| Data inferred from analogous syntheses . |
Table 2: Comparative Bioactivity of Nitrophenyl Oxalamides
| Substituent Position | IC₅₀ (μM, HeLa cells) | Target Affinity (Kd, nM) |
|---|---|---|
| 2-Methyl-5-nitro | 1.2 ± 0.3 | 12.4 (Kinase X) |
| 2-Methyl-4-nitro | 5.8 ± 1.1 | 89.7 (Kinase X) |
| Hypothetical data based on structural analogs . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
